N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-tryptophan
Description
3-(1H-Indol-3-yl)-2-(3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)propanoic acid is a complex organic compound that features an indole moiety and a furochromenone structure
Properties
Molecular Formula |
C28H26N2O6 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C28H26N2O6/c1-14-16(3)35-24-12-25-21(11-20(14)24)15(2)18(28(34)36-25)8-9-26(31)30-23(27(32)33)10-17-13-29-22-7-5-4-6-19(17)22/h4-7,11-13,23,29H,8-10H2,1-3H3,(H,30,31)(H,32,33)/t23-/m1/s1 |
InChI Key |
CUAQFXVLDHTMTG-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O)C)C |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-(3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the indole and furochromenone intermediates, followed by their coupling through amide bond formation.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Furochromenone Synthesis: The furochromenone structure can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Coupling Reaction: The final step involves the coupling of the indole and furochromenone intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-3-yl)-2-(3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the furochromenone structure can be reduced to form alcohol derivatives.
Substitution: The aromatic rings in both the indole and furochromenone structures can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furochromenone structure.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
3-(1H-Indol-3-yl)-2-(3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)propanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting various diseases.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Use in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-2-(3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in disease pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-3-yl)-2-(3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)propanoic acid: Unique due to its combined indole and furochromenone structures.
Indole Derivatives: Compounds with similar indole structures but lacking the furochromenone moiety.
Furochromenone Derivatives: Compounds with similar furochromenone structures but lacking the indole moiety.
Uniqueness
The uniqueness of 3-(1H-indol-3-yl)-2-(3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)propanoic acid lies in its dual structural features, which may confer distinct biological and chemical properties compared to other compounds with only one of these moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
